molecular formula C11H13NO2 B2894710 5-(2-methoxyethoxy)-1H-indole CAS No. 947380-09-8

5-(2-methoxyethoxy)-1H-indole

Cat. No. B2894710
CAS RN: 947380-09-8
M. Wt: 191.23
InChI Key: FPLAYGBHGUOPLD-UHFFFAOYSA-N
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Description

The compound “5-(2-methoxyethoxy)-1H-indole” likely contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a 2-methoxyethoxy group, which is a type of ether .


Molecular Structure Analysis

The molecular structure of a compound like “5-(2-methoxyethoxy)-1H-indole” would likely include an indole ring and a 2-methoxyethoxy group attached at the 5-position of the indole .


Chemical Reactions Analysis

Indoles are versatile compounds in organic chemistry and can undergo a variety of reactions. The presence of the 2-methoxyethoxy group could influence the reactivity of the indole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-(2-methoxyethoxy)-1H-indole” would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Alkali Metal Batteries

5-(2-methoxyethoxy)-1H-indole: may be utilized in the development of electrolytes for alkali metal batteries (AMBs) . These batteries are considered promising candidates for next-generation energy storage due to their high theoretical specific capacity and output voltage. The compound could potentially contribute to the molecular design of innovative electrolytes aimed at overcoming challenges such as interfacial side reactions, active material loss, and metal dendrite growth .

DNA/RNA Synthesis

The compound can be modified for use in the synthesis of DNA and RNA oligonucleotides . It could be part of the modifications known as 2’-O-methoxy-ethyl bases (2’-MOE), which are used to increase the stability and binding affinity of nucleic acid sequences. This application is crucial in scientific research, particularly in the fields of genetics and molecular biology .

Polymer Membrane Preparation

In material science, 5-(2-methoxyethoxy)-1H-indole could be used as an additive in polymer membrane preparation. Its presence can significantly influence membrane morphology, which is vital for the development of microfiltration membranes. This application contributes to advancements in filtration technologies and materials engineering.

Fuel Cell Technology

The compound might play a role in enhancing the performance of catalysts used in fuel cells. For instance, it could improve the electroanalysis of ethanol oxidation, which is a key reaction in certain types of fuel cells. This would be particularly relevant in the development of more efficient and sustainable energy conversion devices.

Biomedical Applications

In the biomedical field, 5-(2-methoxyethoxy)-1H-indole could be explored for its potential use in drug delivery systems, protein immobilization platforms, and cell culture substrates. Its structural properties might make it suitable for these applications, contributing to the advancement of medical research and healthcare technologies.

Nanotechnology

Due to its unique molecular structure, 5-(2-methoxyethoxy)-1H-indole could be employed in nanotechnology. It may act as a crosslinking agent and enhance surface properties, making it valuable in the creation of coatings, adhesives, and electronics at the nanoscale. This application is pivotal for the development of advanced materials and the miniaturization of technology.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, many ethers are flammable and some indole derivatives can be toxic .

Future Directions

Research on indole-containing compounds is ongoing due to their prevalence in natural products and pharmaceuticals. Future work could involve synthesizing new derivatives, studying their properties, and exploring their potential applications .

properties

IUPAC Name

5-(2-methoxyethoxy)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-6-7-14-10-2-3-11-9(8-10)4-5-12-11/h2-5,8,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLAYGBHGUOPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-methoxyethoxy)-1H-indole

Synthesis routes and methods I

Procedure details

To a solution of 5-hydroxy-indole (15.2 g, 114 mmol) in 250 ml of dry acetone 2-methoxyethyl iodide (15 ml, 141 mmol, 1.25 equiv) and anhydrous K2CO3 (46.7 g, 338 mmol, 3 equiv) are added and the mixture is refluxed. Additional amounts of 0.5 equiv of 2-methoxyethyl iodide and K2CO3 are added each day. After 6 days TLC (toluene-acetone, 9:1) indicates the absence of starting material. The solid is removed by filtration, and the solvent is evaporated. The residue is taken up in dichloromethane (800 ml) and the solution is washed with 2 M aqueous HCl, 10% aqueous NaHCO3, and water. The organic layer is dried and concentrated. Column chromatography (toluene-acetone, 9:1) provides 5-(2-methoxyethoxy)-1H-indole (18.8 g, 86%). M.p. 58-60° C. (from ethyl acetate-light petroleum).
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
acetone 2-methoxyethyl iodide
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
46.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
toluene acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-hydroxyindole (5 g, 15 mmol) was dissolved in acetone (75 mL), cesium carbonate (5.38 g, 16.5 mmol) and 2-bromoethyl methyl ether (1.55 mL, 16.5 mmol) were added and the reaction mixture was stirred at reflux under nitrogen overnight. Acetone was concentrated. The residue was dissolved in water and extracted twice with EtOAc. The combined organic layers were dried over Na2SO4, filtered and concentrated. The crude residue was purified by flash column chromatography on silica gel (c-hexane to c-hexane/EtOAc 7/3) to give the desired material. TLC, Rf (c-hexane/EtOAc 1:1)=0.6; MS (LC-MS): 192.1 [M+H]+, 214.0 [M+Na]+, 405.1 [2M+Na]+; tR (HPLC conditions f): 1.56 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.38 g
Type
reactant
Reaction Step Two
Quantity
1.55 mL
Type
reactant
Reaction Step Two

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